Chelerythrine hydrosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

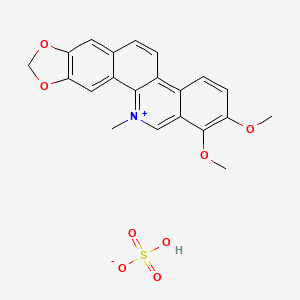

Chelerythrine hydrosulfate is a benzophenanthridine alkaloid found in plants such as Chelidonium majus (greater celandine) and Zanthoxylum species . It is known for its potent, selective, and cell-permeable inhibition of protein kinase C in vitro . This compound also exhibits antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chelerythrine can be synthesized through metabolic engineering of Saccharomyces cerevisiae. This involves the heterologous expression of plant-derived enzymes in yeast cells, optimizing the biosynthesis pathway from (S)-reticuline . The process includes multiple methylation and oxidation reactions, enhancing the metabolic flux to achieve higher yields .

Industrial Production Methods

Industrial production of chelerythrine involves high-speed counter-current chromatography (HSCCC) for the separation and preparation of high-purity chelerythrine from plant sources like Macleaya cordata . This method uses a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution, providing high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Chelerythrine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include methylating agents and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .

Major Products

The major products formed from these reactions include various derivatives of chelerythrine, which are used in different scientific applications .

Scientific Research Applications

Chelerythrine hydrosulfate has a wide range of scientific research applications:

Mechanism of Action

Chelerythrine hydrosulfate exerts its effects primarily by inhibiting protein kinase C, leading to the disruption of various cellular processes . It also interacts with cyclic nucleotide phosphodiesterases, further influencing cellular signaling pathways . The compound induces apoptosis by inhibiting SERCA activity, resulting in calcium ion accumulation in the mitochondria and triggering cell death .

Comparison with Similar Compounds

Chelerythrine hydrosulfate is similar to other benzophenanthridine alkaloids such as sanguinarine and berberine . it is unique in its potent inhibition of protein kinase C and its ability to induce apoptosis through multiple pathways . These properties make it a valuable compound for various scientific and medical applications.

List of Similar Compounds

- Sanguinarine

- Berberine

- Chelidonine

Properties

CAS No. |

53144-45-9 |

|---|---|

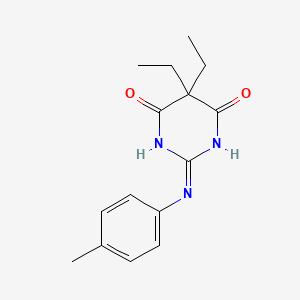

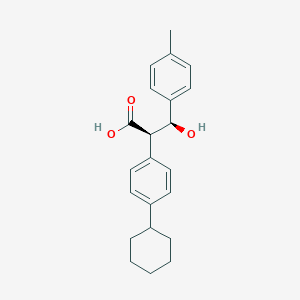

Molecular Formula |

C21H19NO8S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrogen sulfate |

InChI |

InChI=1S/C21H18NO4.H2O4S/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-5(2,3)4/h4-10H,11H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

ZKALVUWQQPLSDA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)